N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
This compound features a triazolo[4,5-d]pyrimidin-7-one core substituted at position 3 with a 4-methylbenzyl group and at position 6 with an acetamide-linked 5-methyl-1,2-oxazole moiety.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-11-3-5-13(6-4-11)8-25-17-16(21-23-25)18(27)24(10-19-17)9-15(26)20-14-7-12(2)28-22-14/h3-7,10H,8-9H2,1-2H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRLDAMDQSKALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.38 g/mol. The compound features a complex structure that includes an oxazole ring and a triazolopyrimidine moiety, which are known for their biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and receptors. Notably, it has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which plays a critical role in inflammation and pain pathways. Inhibiting COX-II can lead to reduced synthesis of prostaglandins involved in inflammatory responses.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit varying degrees of COX-II inhibition. For instance:
- IC50 Values : Compounds in related studies have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II enzymes .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Celecoxib | 0.78 | Reference |
| PYZ16 | 0.52 | High |
| PYZ19 | 5.01 | Moderate |
In Vivo Studies
In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For example:
- Anti-inflammatory Activity : In animal models, these compounds have shown reductions in paw edema and other inflammatory markers when administered .
Case Studies
- Study on COX Inhibition : A study published in the Journal of Medicinal Chemistry highlighted a series of compounds with structural similarities to this compound that demonstrated potent COX-II inhibition and anti-inflammatory properties .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of triazole-containing compounds in models of neurodegeneration. The results suggested potential applications in treating conditions like Alzheimer's disease due to their ability to modulate inflammatory pathways in the central nervous system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo-Pyrimidine Core
- CAS 893913-36-5 : Differs by having a 4-chlorophenyl group at position 3 instead of 4-methylbenzyl. The chloro substituent increases electron-withdrawing effects, which may alter binding affinity in enzymatic targets compared to the methyl group in the target compound .
- CAS 892469-51-1 : Features a phenylmethyl (benzyl) group at position 3 and a 2-chlorophenylmethyl substituent on the acetamide. The absence of a methyl/chloro group on the benzyl ring and the ortho-chloro substitution on the acetamide may reduce steric hindrance compared to the target compound’s para-methylbenzyl group .
Table 1: Substituent Effects on Triazolo-Pyrimidine Analogs
Core Structure Variations
- The compound in includes a pyrazole substituent, which may enhance solubility compared to the target’s oxazole .
- Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives () : These feature fused benzo/imidazo rings, increasing molecular planarity and rigidity. Such structures may improve binding to flat enzymatic pockets but reduce synthetic accessibility compared to the target compound’s simpler triazolo-pyrimidine core .
Physicochemical and Spectroscopic Data
While specific data for the target compound are unavailable, analogs provide insights:
- Melting Points : Triazolo-pyrimidine derivatives typically range from 160–200°C (e.g., compound 69 in melts at 168–170°C) .
- Spectroscopy : 1H NMR of similar compounds shows characteristic peaks for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.8 ppm). Mass spectrometry confirms molecular weights (e.g., HRMS in ) .
Structure-Activity Relationship (SAR) Insights
- Position 3 Substituents : Methyl or chloro groups on the benzyl ring modulate lipophilicity (ClogP) and electronic effects. Para-substitution (methyl in target, chloro in CAS 893913-36-5) may enhance target affinity compared to ortho-substitution (CAS 892469-51-1) .
- Heterocyclic Moieties : The 5-methyl-1,2-oxazole in the target compound likely improves metabolic stability over pyrazole or thiadiazole analogs (e.g., ) due to reduced susceptibility to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
